N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Brand Name:
Vulcanchem
CAS No.:
1020056-51-2
VCID:
VC2618818
InChI:
InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22)
SMILES:
C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F
Molecular Formula:
C16H15Cl2FN2O2
Molecular Weight:
357.2 g/mol
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide
CAS No.: 1020056-51-2
Cat. No.: VC2618818
Molecular Formula: C16H15Cl2FN2O2
Molecular Weight: 357.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020056-51-2 |
---|---|
Molecular Formula | C16H15Cl2FN2O2 |
Molecular Weight | 357.2 g/mol |
IUPAC Name | N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Standard InChI | InChI=1S/C16H15Cl2FN2O2/c17-10-3-6-15(12(18)8-10)23-7-1-2-16(22)21-14-9-11(20)4-5-13(14)19/h3-6,8-9H,1-2,7,20H2,(H,21,22) |
Standard InChI Key | OTKLXZZAUCEVID-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Canonical SMILES | C1=CC(=C(C=C1N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator